molecular formula C16H21ClN2O3 B7985065 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7985065
M. Wt: 324.80 g/mol
InChI Key: UKPBBAKWNPKVPY-CQSZACIVSA-N
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Description

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chloroacetyl group is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrolidine ring may also interact with various receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [®-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
  • [®-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
  • [®-1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

Uniqueness

[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity compared to its bromo, iodo, and fluoro counterparts.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBBAKWNPKVPY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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